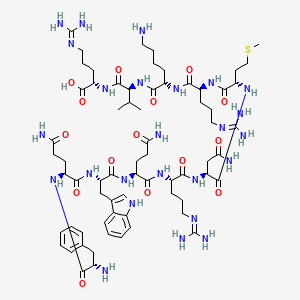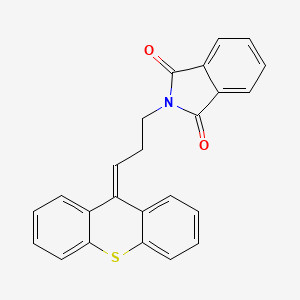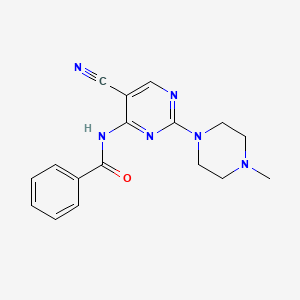
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a piperazine ring, and a pyrimidine ring, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple stepsThe reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
918662-94-9 |
|---|---|
Molekularformel |
C17H18N6O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[5-cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)17-19-12-14(11-18)15(21-17)20-16(24)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,19,20,21,24) |
InChI-Schlüssel |
RZKIRGRZACACNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


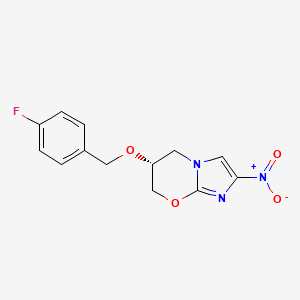

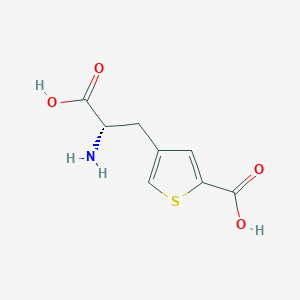
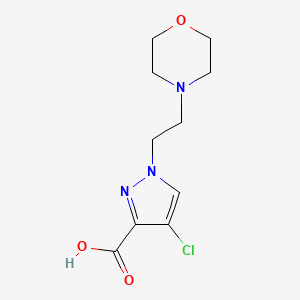


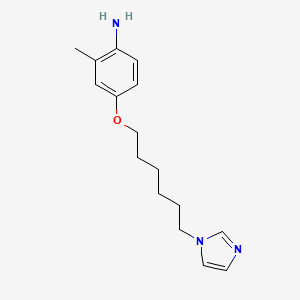


![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
